molecular formula C11H24O6 B13753809 2,5,8,10,13,16-Hexaoxaheptadecane CAS No. 5405-88-9

2,5,8,10,13,16-Hexaoxaheptadecane

Cat. No.: B13753809
CAS No.: 5405-88-9
M. Wt: 252.30 g/mol
InChI Key: SMBXIGKPAGOPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,8,10,13,16-Hexaoxaheptadecane can be synthesized through the reaction of diethylene glycol monomethyl ether with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylene glycol monomethyl ether and formaldehyde are continuously fed into the system. The reaction is carried out under controlled conditions to optimize the yield and purity of the product. The final product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5,8,10,13,16-Hexaoxaheptadecane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and the presence of a solvent like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. These reactions usually require acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various ether derivatives .

Scientific Research Applications

2,5,8,10,13,16-Hexaoxaheptadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8,10,13,16-Hexaoxaheptadecane involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, forming new compounds that exert specific effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2,5,8,10,13,16-Hexaoxaheptadecane is unique due to its specific combination of ether linkages and the acetal group derived from formaldehyde. This structure imparts distinct chemical and physical properties, such as high solubility in water and specific reactivity patterns, making it valuable in various applications .

Properties

CAS No.

5405-88-9

Molecular Formula

C11H24O6

Molecular Weight

252.30 g/mol

IUPAC Name

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxymethoxy]ethoxy]ethane

InChI

InChI=1S/C11H24O6/c1-12-3-5-14-7-9-16-11-17-10-8-15-6-4-13-2/h3-11H2,1-2H3

InChI Key

SMBXIGKPAGOPPF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCOCCOCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.